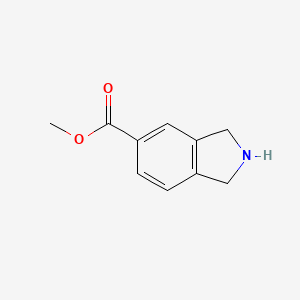

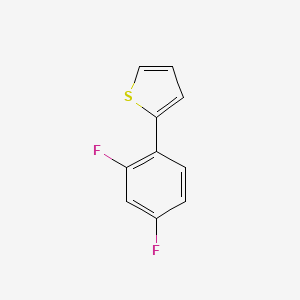

3-Chloro-1-(2-fluorophenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Chloro-1-(2-fluorophenyl)propan-1-one" is a chemical entity that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand "3-Chloro-1-(2-fluorophenyl)propan-1-one" .

Synthesis Analysis

The synthesis of related chloro- and fluoro-substituted propanones typically involves reactions such as Claisen-Schmidt condensation or microbial reductase-catalyzed reactions. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a compound structurally related to our compound of interest, was achieved using a yeast reductase from Saccharomyces cerevisiae, which showed high enantioselectivity . This suggests that similar biocatalytic methods could potentially be applied to synthesize "3-Chloro-1-(2-fluorophenyl)propan-1-one" with high stereoselectivity.

Molecular Structure Analysis

The molecular structure of chloro- and fluoro-substituted propanones has been characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For example, the crystal and molecular structure of a thiophene-containing compound was confirmed by X-ray diffraction, which showed the molecule's conformation and intramolecular interactions . Similarly, the molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene were studied by electron diffraction, revealing the equilibrium between syn and gauche conformations . These studies provide a foundation for understanding the structural aspects of "3-Chloro-1-(2-fluorophenyl)propan-1-one".

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted propanones can be inferred from studies on similar compounds. For instance, the antimicrobial activity of various substituted propan-1-ones has been evaluated, indicating that these compounds can undergo biological interactions . Additionally, the synthesis of novel compounds through reactions like propargylation followed by click chemistry has been reported . These findings suggest that "3-Chloro-1-(2-fluorophenyl)propan-1-one" may also participate in diverse chemical reactions, leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods and spectroscopic techniques. Density functional theory (DFT) has been employed to investigate geometrical entities, electronic properties, and chemical reactivity . For example, the electronic properties of an (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were studied using DFT, revealing information about bond lengths, bond angles, and molecular electrostatic potential surfaces . These computational insights are valuable for predicting the behavior of "3-Chloro-1-(2-fluorophenyl)propan-1-one" in various environments.

Wissenschaftliche Forschungsanwendungen

Chiral Intermediate Synthesis

One significant application of related chemical structures to 3-Chloro-1-(2-fluorophenyl)propan-1-one is in the asymmetric synthesis of chiral alcohols, which are valuable intermediates in producing antidepressant drugs. A study demonstrated the use of microbial reductases for the enantioselective reduction of 3-chloro-1-phenyl-1-propanone, producing (S)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess. This process illustrates the compound's role in synthesizing key intermediates for pharmaceuticals (Y. Choi et al., 2010).

Structural Studies and Material Synthesis

Further research includes the synthesis and structural analysis of chalcone derivatives, such as those involving fluorophenyl groups. These studies contribute to understanding the molecular structures and intermolecular interactions essential for material science and drug design. For instance, the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives have been detailed, providing insights into their potential applications in developing new materials with specific optical or electronic properties (Vinutha V. Salian et al., 2018).

Photocyclization to Flavones

Another intriguing application is the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones. This reaction pathway highlights the potential of 3-Chloro-1-(2-fluorophenyl)propan-1-one analogs in synthesizing flavones, compounds of interest due to their biological activities and applications in dye and pharmaceutical industries (B. Košmrlj & B. Šket, 2007).

Antimicrobial Activity

Compounds structurally related to 3-Chloro-1-(2-fluorophenyl)propan-1-one have been evaluated for their antimicrobial activity. For example, novel triazolyl derivatives synthesized from related ketones demonstrated significant antimicrobial properties, indicating the chemical's potential as a precursor in developing new antimicrobial agents (M. Nagamani et al., 2018).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-1-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNSDVGUYXGZDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601642 |

Source

|

| Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2-fluorophenyl)propan-1-one | |

CAS RN |

898767-04-9 |

Source

|

| Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)